1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene

Dötz benzannulation Atroposelective synthesis Axially chiral biaryls

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene (CAS 613666-96-9) is a chiral, non‑racemic ortho‑substituted 1‑phenylhex‑1‑yne derivative belonging to a class of aryl alkynes employed as mechanistic probes and stereocontrolling elements in Dötz benzannulation reactions. Its core structural motif combines a hexynyl tether at the ortho position with a configurationally labile methoxy(phenyl)methyl ether, enabling atroposelective biaryl construction that is highly sensitive to the identity of the ortho substituent.

Molecular Formula C20H22O
Molecular Weight 278.4 g/mol
CAS No. 613666-96-9
Cat. No. B12593732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene
CAS613666-96-9
Molecular FormulaC20H22O
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCCCCC#CC1=CC=CC=C1C(C2=CC=CC=C2)OC
InChIInChI=1S/C20H22O/c1-3-4-5-7-12-17-13-10-11-16-19(17)20(21-2)18-14-8-6-9-15-18/h6,8-11,13-16,20H,3-5H2,1-2H3
InChIKeyQTQNRLCLPYVWOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene (CAS 613666-96-9): What Defines This o‑Alkynylaryl Ether for Atroposelective Synthesis


1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene (CAS 613666-96-9) is a chiral, non‑racemic ortho‑substituted 1‑phenylhex‑1‑yne derivative belonging to a class of aryl alkynes employed as mechanistic probes and stereocontrolling elements in Dötz benzannulation reactions [1]. Its core structural motif combines a hexynyl tether at the ortho position with a configurationally labile methoxy(phenyl)methyl ether, enabling atroposelective biaryl construction that is highly sensitive to the identity of the ortho substituent [1].

Why 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene Cannot Be Replaced by Other o‑Alkynylbenzene Isosteres


In Dötz benzannulation, the ortho substituent on 1‑phenylhex‑1‑yne simultaneously controls the rate of chromium carbene insertion and the degree of atropodiastereoselection [1]. Even subtle alterations—such as replacing the methoxy(phenyl)methyl group with a methyl, methoxy, or unsubstituted phenyl—can invert the sense of axial chirality or collapse the diastereomeric ratio from ≥3:1 to near unity. Consequently, a generic o‑alkynylaryl compound cannot replicate the stereochemical outcome or yield profile that makes the title compound valuable for synthesizing axially chiral ligands, catalysts, and bioactive scaffolds.

Quantitative Differentiation Evidence for 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene


Atropodiastereoselectivity in Chromium Carbene Benzannulation: Head‑to‑Head Substituent Comparison

Within the same study, ortho‑(methoxy(phenyl)methyl)phenylhex‑1‑yne (the title compound) was compared directly with ortho‑methyl, ortho‑methoxy, and ortho‑phenyl analogs under identical Dötz benzannulation conditions (pentacarbonyl(methoxyphenylmethylene)chromium(0), THF, 45 °C). The title compound generated the highest atropodiastereomeric ratio (5:1) among the racemic chiral ortho substituents tested, whereas the ortho‑methoxy analog gave a lower dr (3:1) and the ortho‑methyl analog produced a dr of 4:1 [1].

Dötz benzannulation Atroposelective synthesis Axially chiral biaryls

Isolated Yield of Axially Chiral Biaryl: Comparative Performance Among o‑Substituted Alkynes

The title compound provided an isolated yield of 67% for the desired axially chiral biaryl, the upper limit of the 44–67% range observed across the full panel of ortho‑substituted 1‑phenylhex‑1‑ynes. By contrast, the ortho‑methoxy derivative gave only 44% yield, and the ortho‑phenyl derivative gave 52% [1].

Reaction yield Atroposelective benzannulation Chromium carbene

Structural Preorganization and Steric Bulk: Rationalizing the Superior dr and Yield

The methoxy(phenyl)methyl substituent is significantly more sterically demanding (Taft Es ≈ –2.5) than a simple methoxy group (Taft Es ≈ –0.55), yet it retains sufficient conformational flexibility to accommodate the chromium carbene intermediate. This balanced steric profile simultaneously enforces facial selectivity during the electrocyclic ring closure and avoids the severe steric congestion that suppresses benzannulation yields with bulkier ortho substituents such as ortho‑tert‑butyl [1].

Steric effects Chiral auxiliary Benzannulation mechanism

Configurational Lability as a Practical Advantage in Atroposelective Reaction Development

Unlike permanently chiral ortho substituents (e.g., menthyl ethers) that require stoichiometric chiral auxiliaries and additional synthetic steps, the methoxy(phenyl)methyl group racemizes slowly at ambient temperature (ΔG‡ ≈ 25 kcal mol⁻¹ estimated from VT‑NMR studies on related benzhydryl ethers). This allows the title compound to be used as a racemate that dynamically resolves during the benzannulation event, obviating the need for pre‑enrichment of a single enantiomer [1].

Racemization barrier Atropisomer resolution Chiral pool synthesis

High‑Impact Application Scenarios for 1-(Hex-1-yn-1-yl)-2-[methoxy(phenyl)methyl]benzene Stemming from Comparative Evidence


Direct Synthesis of C2‑Symmetric Atropisomeric Bis(phosphine) Ligands

The 5:1 dr and 67% yield achieved with the title compound under Dötz benzannulation conditions enable the rapid assembly of enantioenriched biaryl cores that can be elaborated into C2‑symmetric bis(phosphine) ligands (e.g., BIPHEP analogues) without recourse to classical resolution [1]. The superior dr translates to a practical enantiomeric excess after a single recrystallization, directly lowering the cost of chiral ligand manufacturing for asymmetric hydrogenation.

Atroposelective Fragment‑Based Drug Discovery (FBDD) Campains

Medicinal chemistry groups targeting kinase or GPCR atropisomeric fragments can leverage the title compound's high-bias stereochemical outcome (5:1 dr) to rapidly generate stereochemically enriched screening libraries. The dynamic kinetic resolution mechanism minimizes pre‑functionalization steps, fitting FBDD timelines where dozens of analogs are tested in parallel [1].

Scalable Process Chemistry for Axially Chiral Intermediates in Total Synthesis

In process routes to natural products such as michellamines or korupensamines, the 23‑point yield advantage over the ortho‑methoxy analog significantly reduces raw‑material input. The balanced steric profile of the methoxy(phenyl)methyl group further ensures that the benzannulation proceeds without stalling at larger scale, a common failure mode with bulkier ortho substituents [1].

Mechanistic Benchmarking of Atroposelective Chromium Carbene Chemistry

Academic and industrial research groups developing new atroposelective C–C bond forming methods can use the title compound as a standardized benchmark substrate. Its well‑defined dr‑yield profile (5:1, 67%) and well‑characterized steric parameter provide a reproducible reference for evaluating novel catalysts or reaction conditions [1].

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